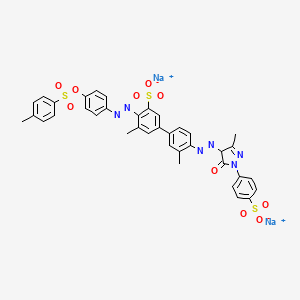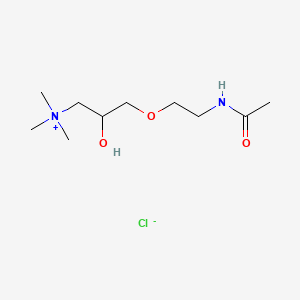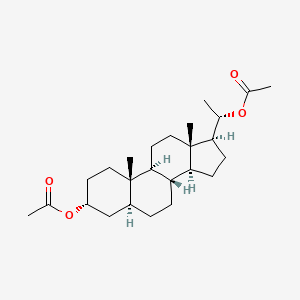
Allopregnane-3alpha,20alpha-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of allopregnane, a steroid that plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnane 3,20-diacetate can be synthesized through the acetylation of allopregnanolone. The reaction typically involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3 and 20 of the allopregnanolone molecule.
Industrial Production Methods
In an industrial setting, the production of Allopregnane 3,20-diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification processes such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Allopregnane 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form allopregnanolone.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups.
Major Products Formed
Oxidation: The major product is allopregnanedione.
Reduction: The major product is allopregnanolone.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of allopregnane.
Scientific Research Applications
Allopregnane 3,20-diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in modulating the activity of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects in neurological disorders.
Mechanism of Action
Allopregnane 3,20-diacetate exerts its effects by interacting with specific molecular targets in the body. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. The compound enhances the binding of GABA to its receptors, leading to increased inhibitory effects in the central nervous system. This mechanism is similar to that of other neurosteroids, which are known to have anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A neurosteroid with similar effects on GABA receptors.
Pregnanolone: Another neurosteroid with anxiolytic properties.
Tetrahydrodeoxycorticosterone: A steroid that also modulates GABA receptor activity.
Uniqueness
Allopregnane 3,20-diacetate is unique due to its specific acetylation at positions 3 and 20, which alters its pharmacokinetic properties and enhances its stability compared to its non-acetylated counterparts. This modification also affects its interaction with molecular targets, potentially leading to different therapeutic effects .
Properties
CAS No. |
6003-18-5 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19+,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
VDZDKQBSTYNFGG-GESQZIMISA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


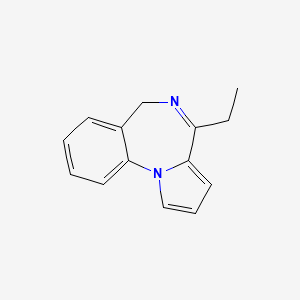


![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
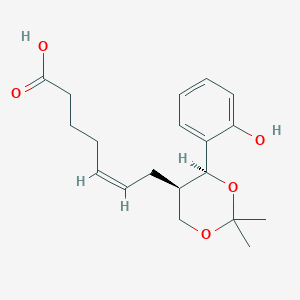
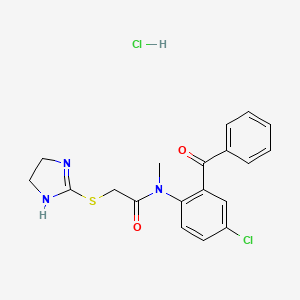
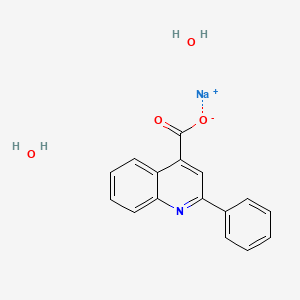
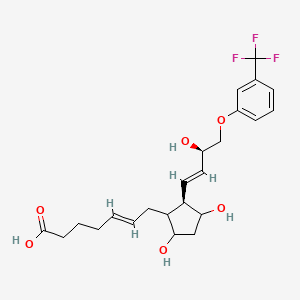
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)



